molecular formula C19H20F3N5O3 B2572052 (5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone CAS No. 1704576-44-2

(5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

Cat. No. B2572052
CAS RN: 1704576-44-2
M. Wt: 423.396
InChI Key: PTWNGIVQYGSUTP-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20F3N5O3 and its molecular weight is 423.396. The purity is usually 95%.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on structurally related compounds, such as cannabinoid receptor antagonists, has contributed to understanding molecular interactions and developing pharmacophore models. These studies involve conformational analysis and molecular field analysis (CoMFA) to understand how these compounds interact with biological receptors, providing insights into their potential therapeutic applications (J. Shim et al., 2002).

Anticonvulsant and Antimicrobial Activities

Derivatives of similar compounds have been synthesized and evaluated for their anticonvulsant activities, showing promising results compared to reference drugs. These studies highlight the potential of such compounds in developing new treatments for epilepsy (S. Malik & S. Khan, 2014). Additionally, antimicrobial activities against various bacterial and fungal strains have been screened, suggesting the utility of these compounds in addressing resistant microbial infections (N. Patel et al., 2011).

Metabolism and Pharmacokinetics

Investigations into the metabolism, excretion, and pharmacokinetics of related compounds, especially in the context of dipeptidyl peptidase inhibitors for treating type 2 diabetes, have provided valuable information on their absorption, metabolic pathways, and elimination. This research is crucial for understanding the safety and efficacy of such compounds in human use (Raman K. Sharma et al., 2012).

Drug Discovery and Development

The synthesis and characterization of novel pyrazole and isoxazole derivatives with potential antibacterial and antifungal activities demonstrate the role of similar compounds in drug discovery. These studies provide a foundation for developing new therapeutic agents to combat infections (P. Sanjeeva et al., 2022).

Structural Exploration and Activity Analysis

Research on the structural exploration, including X-ray diffraction studies and Hirshfeld surface analysis, of similar compounds has contributed to understanding their molecular conformations and potential bioactive properties. This research aids in designing compounds with improved pharmacological profiles (S. Benaka Prasad et al., 2018).

properties

IUPAC Name

[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O3/c1-12-8-15(24-30-12)18(29)27-10-13(11-27)17(28)26-6-4-25(5-7-26)16-3-2-14(9-23-16)19(20,21)22/h2-3,8-9,13H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWNGIVQYGSUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

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